AZ-628
Description
Overview of AZ 628 as a Pan-RAF Kinase Inhibitor
AZ 628 is a chemical compound investigated in research settings primarily for its activity as a pan-RAF kinase inhibitor. It is characterized as a potent, ATP-competitive inhibitor targeting key RAF isoforms, specifically BRAF, the BRAF V600E mutant, and c-Raf-1 (Raf-1). tocris.comguidetopharmacology.orgharvard.edu In cell-free assays, AZ 628 has demonstrated inhibitory activity with reported IC50 values of 105 nM for wild-type BRAF, 34 nM for BRAF V600E, and 29 nM for c-Raf-1. tocris.comguidetopharmacology.orgharvard.edunih.govnih.gov
Beyond its primary targets within the RAF family, specificity profiling indicates that AZ 628 also inhibits the activation of a number of tyrosine protein kinases. These include VEGFR2, DDR2, Lyn, Flt1, and FMS, among others. tocris.comguidetopharmacology.orgharvard.edunih.govnih.gov Structurally, AZ 628 is described as a quinazolinone-based inhibitor. guidetopharmacology.org It functions as a type II inhibitor, which involves stabilizing the αC-helix of the first protomer in the active (IN) position and inducing the DFG motif to adopt an OUT conformation. This binding mechanism allows AZ 628 to potentially hinder both BRAF and CRAF dimers.
The inhibitory potency of AZ 628 against different RAF kinases is summarized in the table below:
| Target | IC50 (cell-free assays) | Citation |
| BRAF (wild-type) | 105 nM | tocris.comguidetopharmacology.orgharvard.edunih.govnih.gov |
| BRAF V600E | 34 nM | tocris.comguidetopharmacology.orgharvard.edunih.govnih.gov |
| c-Raf-1 | 29 nM | tocris.comguidetopharmacology.orgharvard.edunih.govnih.gov |
Historical Development and Initial Preclinical Evaluation
The development of AZ 628 emerged within the broader research efforts focused on targeting the RAF-MEK-ERK signaling pathway for therapeutic purposes. Initial preclinical evaluation of AZ 628 has been reported, with studies exploring its effects in various cancer cell lines. guidetopharmacology.orgharvard.edunih.govnih.gov Preclinical data presented at the AACR Annual Meeting in 2007 by Shen et al. linked molecular characteristics to the pharmacological response of cancer cell lines to AZ 628. nih.gov
Research has indicated that AZ 628 inhibits anchorage-dependent and -independent growth, induces cell cycle arrest, and promotes apoptosis in colon and melanoma cell lines harboring the BRAF V600E mutation. tocris.comguidetopharmacology.orgharvard.edunih.govnih.gov These findings suggest that AZ 628 is remarkably effective at inhibiting the growth of specific subsets of human cancer cell lines, including those derived from melanomas, thyroid cancers, and colorectal cancers that carry the BRAF V600E mutation. nih.gov
Further preclinical investigations have shown that AZ 628 suppresses growth in cells expressing K-RAS G13D. tocris.com It has also been observed to decrease phospho-ERK (pERK) levels in cancer cell lines with endogenous V600E BRAF mutations, with reported EC50 values in the 14-16 nM range in Colo205 and A375 cell lines. nih.gov Studies have also explored the potential of AZ 628 in overcoming multidrug resistance mediated by the ABCG2 transporter in cancer cells, demonstrating that AZ 628 can significantly reverse resistance to certain drugs in ABCG2-overexpressing cells at non-toxic concentrations. Elevated CRAF expression has been identified as a potential mechanism of acquired resistance to continuous AZ 628 exposure in some cell line models. nih.gov
Significance of RAF-MEK-ERK Signaling Cascade in Disease Pathogenesis
The RAF-MEK-ERK signaling cascade, also known as the MAPK/ERK pathway, is a fundamental signal transduction pathway in cells. It plays a critical role in transmitting signals from cell surface receptors to the nucleus, regulating essential cellular processes such as cell growth, proliferation, differentiation, apoptosis, and survival. The cascade involves a sequence of protein kinases: activated RAS proteins activate RAF kinases, which in turn phosphorylate and activate MEK1 and MEK2 (MEK1/2). Activated MEK1/2 then phosphorylates and activates extracellular signal-regulated kinases 1 and 2 (ERK1/2).
Dysregulation of the RAF-MEK-ERK pathway is significantly implicated in the pathogenesis of numerous diseases, particularly cancer. Aberrant activation of this pathway can occur due to various genetic alterations, including mutations in RAS or RAF genes, or alterations in upstream regulators like receptor tyrosine kinases. Activating mutations in BRAF, such as the BRAF V600E mutation, are particularly common in several cancers, including melanoma, thyroid cancer, and colorectal cancer, leading to constitutive activation of the pathway and promoting uncontrolled cell proliferation, enhanced invasion, metastasis, and resistance to apoptosis. harvard.edunih.gov
The significance of this pathway in tumorigenesis has been increasingly emphasized due to its evolutionarily conserved nature and its frequent dysregulation in various tumor entities.
Rationale for Targeting RAF Kinases in Therapeutic Strategies
The frequent dysregulation and critical role of the RAF-MEK-ERK signaling pathway in cancer pathogenesis provide a strong rationale for targeting components of this cascade in therapeutic strategies. As a key serine/threonine kinase downstream of RAS and an essential constituent of the MAPK pathway, RAF is considered a strategic target for developing drugs against cancers driven by RAS or RAF mutations.
Targeting RAF kinases aims to interrupt the aberrant signaling that drives tumor growth and progression. The development of RAF inhibitors has been a significant area of research in targeted cancer therapy, particularly for malignancies harboring BRAF V600 mutations. Inhibiting RAF activity is intended to downregulate the entire cascade, thereby suppressing tumor cell proliferation and survival. While initial RAF inhibitors have shown considerable success, particularly in BRAF V600E-mutant melanomas, the emergence of resistance mechanisms highlights the ongoing need for further research and the development of new inhibitors or combination strategies. Targeting RAF/RAF and RAF/MEK interactions has also emerged as an attractive strategy for designing novel RAF inhibitors. The development of pan-RAF inhibitors like AZ 628, which can inhibit multiple RAF isoforms, represents an approach to potentially address the complexities of RAF signaling and resistance.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-cyanopropan-2-yl)-N-[4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O2/c1-17-8-9-21(31-25(33)18-6-5-7-19(12-18)27(2,3)15-28)14-24(17)30-20-10-11-23-22(13-20)26(34)32(4)16-29-23/h5-14,16,30H,1-4H3,(H,31,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBGPEDJXCYQPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(C)(C)C#N)NC3=CC4=C(C=C3)N=CN(C4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70236677 | |
| Record name | AZ-628 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70236677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878739-06-1 | |
| Record name | AZ-628 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0878739061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZ-628 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70236677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 878739-06-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZ-628 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/560S6B5D79 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of Action and Target Engagement of Az 628
Pan-RAF Kinase Inhibition Profile
AZ 628 is characterized as a pan-RAF kinase inhibitor, demonstrating inhibitory activity against multiple RAF isoforms. selleckchem.commedchemexpress.comncats.iotargetmol.comprobechem.com
Inhibition of BRAF, BRAF V600E, and c-Raf-1
AZ 628 inhibits the activity of wild-type BRAF, the oncogenic mutant BRAF V600E, and c-Raf-1 (also known as RAF1). selleckchem.commedchemexpress.comncats.iotargetmol.comprobechem.com In cell-free kinase assays, AZ 628 exhibits IC50 values of 105 nM for wild-type BRAF, 34 nM for BRAF V600E, and 29 nM for c-Raf-1. selleckchem.commedchemexpress.comncats.iotargetmol.comprobechem.com This indicates a higher potency against c-Raf-1 and BRAF V600E compared to wild-type BRAF in this context.
Table 1: In Vitro Kinase Inhibition Potency of AZ 628
| Target | IC50 (nM) | Assay Type |
| BRAF (wild-type) | 105 | Cell-free assay |
| BRAF V600E | 34 | Cell-free assay |
| c-Raf-1 | 29 | Cell-free assay |
In cellular contexts, AZ 628 effectively suppresses ERK phosphorylation, a downstream effect of RAF kinase activity, in cell lines harboring the BRAF V600E mutation. ncats.ioprobechem.comnih.govselleckchem.com For instance, in human A375 melanoma cells with the BRAF V600E mutation, AZ 628 showed an IC50 of 15 nM for inhibiting BRAF V600E mutant-mediated ERK phosphorylation. selleckchem.commedchemexpress.com
Allosteric Inhibition Mechanism and Dimer Stabilization
AZ 628 functions through a non-competitive allosteric inhibition mechanism. mdpi.com It is described as a type II RAF inhibitor. nih.govelifesciences.org AZ 628 stabilizes the αC-helix of the first protomer in the active ("DFG-in") conformation, which allows a second drug molecule to bind to the second protomer, leading to the formation of imperfect dimers. mdpi.com This mechanism allows AZ 628 to hinder both BRAF and CRAF dimers. mdpi.com AZ 628 has been shown to strongly promote CRAF homodimers in dimerization assays. nih.gov It is considered a tight-binding inhibitor with a very slow off-rate. nih.govstemcell.com
Comparative Analysis with Type I and Type I½ RAF Inhibitors
RAF inhibitors are broadly classified based on their binding modes and effects on RAF dimerization. Type I inhibitors, such as Dabrafenib (B601069), are ATP-competitive and stabilize RAF in the active "DFG-in" conformation. nih.gov However, type I inhibitors can induce dimerization of drug-bound BRAF with CRAF, potentially leading to allosteric activation of CRAF and paradoxical ERK activation in cells with wild-type RAF or certain BRAF mutants. nih.gov
AZ 628, as a type II inhibitor, binds to an inactive conformation of the kinase domain and can stabilize RAF dimers. mdpi.comnih.govelifesciences.orgnih.govstemcell.com Unlike some type I inhibitors, AZ 628 has a reduced potential to transactivate RAF dimers upon binding to one protomer, which contributes to its ability to avoid the early adaptive insensitivity mechanism seen with type I inhibitors. nih.gov Studies comparing AZ 628 with the type I inhibitor Dabrafenib in cells expressing different BRAF mutant types have shown that AZ 628 can provide superior ERK pathway suppression. nih.gov AZ 628 more potently suppresses impaired-kinase BRAF-induced ERK activation than Dabrafenib. nih.gov In cells overexpressing BRAF V600E, AZ 628 was a much stronger ERK pathway inhibitor than Dabrafenib, even in the absence of CRAF. nih.gov Furthermore, unlike Dabrafenib, AZ 628 did not induce paradoxical ERK activation in CRAF-overexpressing cells or BRAF-mutant cells overexpressing CRAF. nih.gov Increased CRAF expression, which can lead to resistance to type I RAF inhibitors, diminished Dabrafenib-mediated ERK inhibition in V600E BRAF cells, while AZ 628 retained strong ERK-inhibitory effects. nih.gov
Inhibition of Other Tyrosine Protein Kinases by AZ 628
Beyond its primary activity against RAF kinases, AZ 628 has also been shown to inhibit the activation of a number of other tyrosine protein kinases. selleckchem.commedchemexpress.comncats.iotargetmol.comprobechem.comselleckchem.comrndsystems.comcellagentech.comapexbt.comglpbio.com
VEGFR2 Inhibition and Angiogenic Implications
AZ 628 inhibits Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). selleckchem.commedchemexpress.comncats.iotargetmol.comprobechem.comselleckchem.comrndsystems.comcellagentech.comapexbt.comglpbio.com VEGFR2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels. The inhibition of VEGFR2 by AZ 628 suggests potential antiangiogenic implications, similar to other multi-kinase inhibitors like sorafenib (B1663141) which also target VEGFR2. selleckchem.comncats.iotargetmol.comselleckchem.comcellagentech.comglpbio.com
Inhibition of DDR2, Lyn, Flt1, and FMS
Specificity profiling indicates that AZ 628 also inhibits the activation of other tyrosine protein kinases, including DDR2, Lyn, Flt1, and FMS. selleckchem.commedchemexpress.comncats.iotargetmol.comprobechem.comselleckchem.comrndsystems.comcellagentech.comapexbt.comglpbio.com Flt1 is also known as VEGFR1, another receptor involved in angiogenesis. selleckchem.commedchemexpress.comncats.iotargetmol.comprobechem.comselleckchem.comrndsystems.comcellagentech.comapexbt.comglpbio.com
Table 2: Inhibition of Other Tyrosine Protein Kinases by AZ 628
| Target | Type of Kinase |
| VEGFR2 | Tyrosine Kinase |
| DDR2 | Tyrosine Kinase |
| Lyn | Tyrosine Kinase |
| Flt1 | Tyrosine Kinase |
| FMS | Tyrosine Kinase |
Impact on Downstream Signaling Pathways
The inhibitory effects of AZ 628 on key kinases, particularly within the RAF family, lead to significant modulation of several downstream signaling pathways that govern crucial cellular functions.
Suppression of MEK/ERK Signaling Pathway
The MEK/ERK signaling pathway, also known as the MAPK cascade, is a central downstream effector of RAF kinases. glpbio.comchemicalbook.com AZ 628's inhibition of RAF directly impacts this pathway, leading to the suppression of MEK and ERK phosphorylation. medchemexpress.comselleckchem.com This suppression is a key mechanism by which AZ 628 exerts its biological effects, particularly in cell lines harboring activating BRAF mutations like B-RafV600E. medchemexpress.comglpbio.comchemicalbook.comblogspot.comncats.io
In cell lines with endogenous B-RafV600E mutations, such as Colo205 and A375, AZ 628 has been shown to decrease phospho-ERK (pERK) levels with EC50 values in the 14-16 nM range. ncats.io Effective suppression of p-ERK1/2 levels has been observed in parental cell lines following treatment with increasing concentrations of AZ 628. chemicalbook.comselleckchem.com
However, resistance to AZ 628 has been linked to elevated levels of the RAF downstream effector p-ERK1/2. glpbio.comchemicalbook.com In some AZ 628-resistant cell lines, ERK1/2 initiation is mediated by MEK. glpbio.comchemicalbook.com Elevated CRAF expression has been identified as a potential mechanism of acquired resistance to continuous AZ 628 exposure, resulting in sustained activation of ERK1/2. glpbio.comchemicalbook.comselleckchem.com Despite this, AZ 628 treatment can efficiently attenuate ERK activation in NRAS mutant melanoma cells. chemicalbook.comselleckchem.com
Combining AZ 628 with other inhibitors, such as the STAT3 inhibitor BP-1-102, has shown synergistic effects in KRAS-mutant lung cancer cells and markedly abrogated MEK/ERK signaling pathway activation. aging-us.comnih.gov This suggests that combining RAF and STAT3 inhibitors could be an effective strategy for treating lung cancers with KRAS mutations. aging-us.comnih.gov
Modulation of NF-κB Signaling Pathway
Research indicates that AZ 628 can also modulate the NF-κB signaling pathway. nih.govresearchgate.net In studies investigating osteoarthritis, AZ 628 was found to alleviate chondrocyte inflammation and necroptosis by inhibiting the NF-κB signaling pathway. nih.govresearchgate.net This suggests a role for AZ 628 in influencing inflammatory responses mediated by NF-κB.
Regulation of Autophagy Pathway
AZ 628 has been shown to affect the autophagy pathway. nih.govresearchgate.net In the context of osteoarthritis, AZ 628 reduces osteoclast activity, proliferation, and differentiation, as well as the release of inflammatory substances, by inhibiting autophagy, alongside MAPK and NF-κB pathways. nih.govresearchgate.net Additionally, some research suggests that small molecules like this compound may stabilize USP10-p53 interactions, showing potential in preclinical models of leukemia, which could indirectly relate to autophagy regulation. creative-biolabs.com
Inhibition of Receptor-Interacting Serine/Threonine-Protein Kinase 3 (RIP3) Activation
AZ 628 has been identified as an inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 3 (RIP3). nih.govresearchgate.netbmj.commdpi.comelifesciences.orgbigomics.ch RIP3 plays a pivotal role in necroptosis, a form of programmed cell death. nih.govbmj.commdpi.com In studies related to osteoarthritis, AZ 628 alleviates chondrocyte inflammation and necroptosis by inhibiting RIP3 activation, notably without inhibiting RIP1 activation. nih.govresearchgate.net Through approaches like the Connectivity Map (CMap) and in silico binding assays, AZ 628 was identified as a potent RIP3 inhibitor that could abolish RIP3-mediated osteoarthritis pathogenesis by inhibiting RIP3 kinase activity. bmj.commdpi.combigomics.ch AZ 628 has been shown to inhibit both RIP3 and MLKL, which are core components of the necroptotic machinery. mdpi.com
AZ 628 inhibits RIP3 with an IC50 value of 0.9 µM. ncats.io High RIPK3 expression accelerates cartilage degradation, while RIPK3 inhibition by this compound mitigates osteoarthritis progression. mdpi.com
Modulation of AP1 Reporter Activity
AZ 628 has demonstrated a potent inhibitory effect on PMA-stimulated AP1 reporter activity. tocris.comblogspot.comncats.io AP1 (Activator Protein 1) is a transcription factor that can be activated by various signaling pathways, including the JNK pathway, which is part of the broader MAPK signaling network. bpsbioscience.com AZ 628 potently inhibited PMA-stimulated AP1 reporter activity in 293T cells with an IC50 value less than 4 nM. blogspot.comncats.io This inhibition is consistent with its known effects on the MAPK pathway. blogspot.com
The modulation of AP1 reporter activity by AZ 628 highlights its influence on transcriptional regulation downstream of kinase signaling. tocris.comblogspot.comncats.io
Table 1: Summary of AZ 628's Impact on Downstream Signaling Pathways
| Signaling Pathway | Effect Observed | Relevant Findings |
| MEK/ERK Signaling Pathway | Suppression of MEK and ERK phosphorylation. medchemexpress.comselleckchem.com | Decreases pERK levels in BRAFV600E cells (EC50 14-16 nM). ncats.io Attenuates ERK activation in NRAS mutant cells. chemicalbook.comselleckchem.com Abrogates MEK/ERK activation in KRAS-mutant cells when combined with STAT3 inhibitor. aging-us.comnih.gov |
| NF-κB Signaling Pathway | Inhibition of NF-κB signaling. nih.govresearchgate.net | Alleviates chondrocyte inflammation and necroptosis. nih.govresearchgate.net |
| Autophagy Pathway | Inhibition of autophagy. nih.govresearchgate.net | Reduces osteoclast activity, proliferation, and differentiation, and release of inflammatory substances. nih.govresearchgate.net May stabilize USP10-p53 interactions. creative-biolabs.com |
| RIP3 Activation | Inhibition of RIP3 activation. nih.govresearchgate.netbmj.commdpi.comelifesciences.orgbigomics.ch | Inhibits RIP3 kinase activity (IC50 0.9 µM). ncats.io Mitigates RIP3-mediated osteoarthritis pathogenesis. bmj.commdpi.combigomics.ch Inhibits RIP3 and MLKL. mdpi.com |
| AP1 Reporter Activity | Potent inhibition of PMA-stimulated AP1 reporter activity. tocris.comblogspot.comncats.io | Inhibits AP1 reporter activity in 293T cells (IC50 < 4 nM). blogspot.comncats.io Consistent with MAPK pathway inhibition. blogspot.com |
Table 2: Kinase Inhibition Potency of AZ 628
| Kinase | IC50 (nM) | Reference(s) |
| c-Raf-1 | 29 | medchemexpress.comglpbio.comchemicalbook.comapexbt.comselleckchem.comtocris.comstemcell.com |
| B-RafV600E | 34 | medchemexpress.comglpbio.comchemicalbook.comapexbt.comselleckchem.comtocris.comstemcell.com |
| B-Raf (wild-type) | 105 | medchemexpress.comglpbio.comchemicalbook.comapexbt.comselleckchem.comtocris.comstemcell.com |
| RIP3 | 900 (0.9 µM) | ncats.io |
Cellular and Preclinical Pharmacodynamics of Az 628
Effects on Cell Proliferation and Viability in Cancer Models
Preclinical studies have demonstrated that AZ 628 exhibits significant effects on the proliferation and viability of various cancer cell lines. selleckchem.comprobechem.comncats.iocaymanchem.comrndsystems.commedchemexpress.comselleckchem.comnih.govguidetopharmacology.orgmdpi.comaxonmedchem.comontosight.ainih.gov Its activity is particularly notable in cell lines harboring specific genetic mutations, such as BRAF V600E. selleckchem.comprobechem.comncats.iorndsystems.comapexbt.commedchemexpress.comnih.govguidetopharmacology.orgmdpi.comcellagentech.com
Inhibition of Anchorage-Dependent and Independent Growth
AZ 628 has been shown to suppress both anchorage-dependent and anchorage-independent growth in various cancer cell lines. selleckchem.comprobechem.comncats.iocaymanchem.comrndsystems.comapexbt.comchemicalbook.commedchemexpress.comselleckchem.com This indicates its ability to inhibit the proliferation of cancer cells regardless of their attachment to a substrate, a characteristic often associated with aggressive tumor growth and metastasis.
Induction of Cell Cycle Arrest
Treatment with AZ 628 leads to cell cycle arrest in susceptible cancer cell lines. selleckchem.comprobechem.comncats.iocaymanchem.comrndsystems.comapexbt.comchemicalbook.commedchemexpress.comselleckchem.com This prevents the uncontrolled division of cancer cells. Studies have indicated that AZ 628 can induce a predominant G1 arrest phenotype in certain cell types. ncats.io
Promotion of Apoptosis
AZ 628 is known to induce apoptosis, or programmed cell death, in various cancer cell models. selleckchem.comprobechem.comncats.iocaymanchem.comrndsystems.comapexbt.comchemicalbook.commedchemexpress.comselleckchem.com This is a critical mechanism by which the compound contributes to the reduction of cancer cell populations.
Specificity in BRAF V600E Mutated Cell Lines
AZ 628 demonstrates remarkable effectiveness in inhibiting the growth of human cancer cell lines that harbor the BRAF V600E mutation. ncats.ionih.gov This includes cell lines derived from melanomas, thyroid cancers, and colorectal cancers. ncats.ionih.gov Sensitivity to AZ 628 is highly correlated with the presence of the activating BRAF V600E mutation. nih.gov AZ 628 has been shown to decrease phospho-ERK (pERK) levels in BRAF V600E mutant cell lines like Colo205 and A375, with EC50 values in the 14-16 nM range. ncats.io
Table 1: IC50 Values of AZ 628 against Raf Kinases
| Target | IC50 (cell-free assay) |
| c-Raf-1 | 29 nM |
| BRAF V600E | 34 nM |
| Wild-type BRAF | 105 nM |
Data Source: selleckchem.comprobechem.comncats.iorndsystems.comapexbt.comglpbio.comchemicalbook.comglpbio.comselleckchem.comaxonmedchem.comtocris.com
Activity in KRAS Mutant Lung Cancer Cells
While AZ 628 is primarily recognized for its activity in BRAF-mutated cancers, studies have also explored its effects in KRAS-mutant lung cancer cells. AZ 628 has been shown to suppress growth in cells expressing K-RAS G13D. medchemexpress.com Combinations of AZ 628 with other inhibitors, such as STAT3 inhibitors, have demonstrated synergistic effects on inhibiting cell proliferation and promoting apoptosis in KRAS-mutant lung cancer cell lines like H838 (KRAS G12D), H292 (KRAS G12S), and H441 (KRAS G12V). nih.gov This combination therapy significantly abrogated MEK/ERK signaling pathway activation in these cells. nih.gov
Effects on Colorectal Cancer Cell Lines
AZ 628 has shown efficacy in colorectal cancer cell lines, particularly those harboring the BRAF V600E mutation. probechem.comncats.iorndsystems.comnih.govguidetopharmacology.orgmdpi.comnih.govharvard.edunih.gov It inhibits anchorage-dependent and -independent growth, induces cell cycle arrest, and promotes apoptosis in these cell lines. selleckchem.comprobechem.comncats.iocaymanchem.comrndsystems.comapexbt.comchemicalbook.commedchemexpress.comselleckchem.com AZ 628 has also been used to establish drug-tolerant persister cell models in colorectal cancer cell lines like HCT116 and SW620 to study mechanisms of resistance. researchgate.netnih.gov AZ 628 has been shown to exhibit efficacy in colorectal cancer cells harboring BRAF or KRAS mutations. researchgate.netresearchgate.net
Table 2: Effects of AZ 628 on Cell Cycle and Apoptosis in BRAF V600E Mutant Cell Lines
| Cell Line | Effect on Cell Cycle | Effect on Apoptosis |
| Colo205 | G1 arrest | Induced |
| A375 | G1 arrest | Induced |
| M14 | Cell cycle arrest | Induced |
Data Source: selleckchem.comprobechem.comncats.iocaymanchem.comrndsystems.comapexbt.comchemicalbook.commedchemexpress.comselleckchem.com
Effects on Thyroid Cancer Cell Lines
This compound has demonstrated effectiveness in inhibiting the growth of a specific subset of human cancer cell lines, including those derived from thyroid cancers, that harbor the BRAF V600E mutation. ncats.ionih.gov Studies have shown that this compound can decrease phospho-ERK (pERK) levels in cancer cell lines with endogenous V600E BRAF mutations and induce a predominant G1 arrest phenotype in these cell types. ncats.io Preclinical evaluation of this compound in thyroid cancer is ongoing. ncats.io
Investigations in Osteoarthritis Models
Research has indicated that this compound may delay the progression of osteoarthritis (OA) through its effects on chondrocytes and osteoclasts. nih.govdntb.gov.ualarvol.commedchemexpress.cn OA is a degenerative joint disease characterized by cartilage degeneration and abnormal remodeling of the subchondral bone, with inflammatory processes playing a significant role. nih.govnih.govresearchgate.net
Inhibition of Chondrocyte Inflammation and Necroptosis
In vitro studies have shown that this compound can alleviate chondrocyte inflammation and necroptosis. nih.govmedchemexpress.cnmdpi.comnih.gov Necroptosis is a regulated form of cell death mediated by receptor-interacting protein kinases (RIPK) 1 and 3 and mixed lineage kinase domain-like pseudokinase (MLKL), which can trigger inflammatory responses. mdpi.comnih.gov this compound achieves this inhibition by targeting the NF-κB signaling pathway and RIP3 activation, but not RIP1 activation. nih.govmedchemexpress.cnmdpi.com It has been identified as a potent RIP3 inhibitor that can mitigate RIPK3-mediated OA pathogenesis by inhibiting RIP3 kinase activity. mdpi.combmj.comnih.govnih.govbmj.com
Regulation of Osteoclast Formation and Activity
This compound also influences osteoclast activity, proliferation, and differentiation. nih.govmedchemexpress.cn Osteoclasts are involved in bone resorption, and their abnormal activity contributes to the pathological changes in subchondral bone in OA. nih.govnih.gov this compound reduces osteoclast activity and the release of inflammatory substances by inhibiting autophagy, MAPK, and NF-κB pathways. nih.govmedchemexpress.cn
Impact on Subchondral Bone Changes
In vivo studies in mice have demonstrated that this compound can inhibit chondrocyte breakdown and lower osteoclast formation and bone resorption. nih.govmedchemexpress.cn This action helps to slow down subchondral bone changes induced by dynamic bone remodeling, thereby reversing the progression of osteoarthritis in these models. nih.govmedchemexpress.cn Abnormal remodeling of the subchondral bone is considered a hallmark of OA and plays a vital role in its pathogenesis. nih.govresearchgate.netclinexprheumatol.org
Reversal of Multidrug Resistance (MDR)
This compound has been reported to effectively antagonize multidrug resistance (MDR) mediated by the ATP-Binding Cassette Transporter G2 (ABCG2) in cancer cells in vitro. nih.govfrontiersin.orgx-mol.netx-mol.netresearchgate.netnih.govdntb.gov.uamdpi.comresearchgate.net Overexpression of ABCG2 is a significant factor contributing to clinical MDR by functioning as an efflux pump for chemotherapeutic agents. nih.govfrontiersin.orgresearchgate.netnih.govresearchgate.net
Modulation of ATP-Binding Cassette Transporter G2 (ABCG2) Activity
Studies have shown that this compound can completely reverse ABCG2-mediated MDR at non-toxic concentrations. nih.govfrontiersin.orgnih.gov This reversal is achieved by attenuating ABCG2-mediated efflux and increasing the intracellular accumulation of ABCG2 substrate drugs. nih.govfrontiersin.orgnih.gov Furthermore, this compound stimulated ABCG2-associated ATPase activity in a concentration-dependent manner. nih.govfrontiersin.orgnih.gov Molecular docking and simulation analysis suggest that this compound binds to the same site as ABCG2 substrate drugs. nih.govfrontiersin.org The reversal effect of this compound against ABCG2 appears to be selective, as it did not significantly alter MDR mediated by ABCB1, ABCC1, or ABCC10. frontiersin.org this compound has been shown to significantly reverse resistance to drugs like mitoxantrone, SN-38, and topotecan (B1662842) in ABCG2-overexpressing cancer cells. nih.govfrontiersin.orgresearchgate.net
Here is a summary of some research findings on AZ 628:
| Study Focus | Key Findings |
| Thyroid Cancer Cell Lines | Inhibits growth of BRAF V600E mutant thyroid cancer cell lines. ncats.ionih.gov Decreases phospho-ERK levels and induces G1 arrest. ncats.io |
| Osteoarthritis Models (In vitro) | Alleviates chondrocyte inflammation and necroptosis by inhibiting NF-κB and RIP3 activation. nih.govmedchemexpress.cnmdpi.com Potent RIP3 inhibitor. mdpi.combmj.comnih.govnih.govbmj.com Reduces osteoclast activity, proliferation, and differentiation. nih.govmedchemexpress.cn |
| Osteoarthritis Models (In vivo) | Inhibits chondrocyte breakdown, lowers osteoclast formation and bone resorption. nih.govmedchemexpress.cn Slows subchondral bone changes and reverses OA progression in mice. nih.govmedchemexpress.cn |
| Reversal of Multidrug Resistance (MDR) | Effectively antagonizes ABCG2-mediated MDR. nih.govfrontiersin.orgx-mol.netx-mol.netresearchgate.netnih.govdntb.gov.uamdpi.comresearchgate.net Reverses resistance to mitoxantrone, SN-38, and topotecan in ABCG2-overexpressing cells. nih.govfrontiersin.orgresearchgate.net |
| Modulation of ABCG2 Activity | Attenuates ABCG2-mediated efflux, increases intracellular drug accumulation. nih.govfrontiersin.orgnih.gov Stimulates ABCG2-associated ATPase activity. nih.govfrontiersin.orgnih.gov Binds to the ABCG2 substrate site. nih.govfrontiersin.org Selective for ABCG2. frontiersin.org |
Attenuation of ABCG2-Mediated Efflux
AZ 628 has been shown to attenuate the efflux function of ABCG2. nih.govnih.gov Research evaluating the efflux of the ABCG2 substrate drug [³H]-mitoxantrone in ABCG2-overexpressing cancer cells demonstrated that AZ 628 significantly inhibited this efflux. nih.govresearchgate.net This inhibition of efflux by AZ 628 suggests a mechanism for its ability to reverse ABCG2-mediated drug resistance. nih.govresearchgate.net
Increased Intracellular Accumulation of Substrate Drugs
Consistent with its effect on efflux, AZ 628 leads to increased intracellular accumulation of ABCG2 substrate drugs in cells overexpressing the transporter. nih.govnih.gov Studies using [³H]-mitoxantrone, an ABCG2 substrate, showed that incubation with AZ 628 significantly increased the intracellular levels of the drug in ABCG2-overexpressing cancer cell lines. nih.govwindows.net This increased intracellular accumulation is considered a key factor in the reversal of ABCG2-mediated MDR by AZ 628. nih.gov
A summary of the effect of AZ 628 on the intracellular accumulation of [³H]-mitoxantrone is presented below:
| Cell Line | Treatment Concentration of AZ 628 | Effect on Intracellular [³H]-Mitoxantrone Accumulation | Citation |
| H460/MX20 | 3 μM | Significantly increased | nih.gov |
| S1-M1-80 | 3 μM | Significantly increased | nih.gov |
| S1-M1-80 (72 hrs) | 3 μM | Increased | ambeed.com |
Stimulation of ABCG2-Associated ATPase Activity
AZ 628 has been observed to stimulate the ATPase activity associated with ABCG2 in a concentration-dependent manner. nih.govnih.govdp.tech The ATPase activity of ABCG2 provides the energy required for its efflux function. frontiersin.org Stimulation of ATPase activity by a compound can indicate interaction with the transporter's drug-binding sites and potential competition with substrate drugs. nih.govfrontiersin.org
Data from studies measuring vanadate-sensitive ABCG2 ATPase activity in membrane vesicles have shown that AZ 628 stimulates this activity. frontiersin.orgfrontiersin.org The stimulatory effect of AZ 628 on ABCG2 ATPase activity has been reported to be comparable to or higher than that of other known ABCG2 modulators. nih.govfrontiersin.org This stimulation supports the notion that AZ 628 interacts with the ABCG2 transporter, potentially at the substrate-binding pocket. nih.govfrontiersin.org
The stimulation of ABCG2 ATPase activity by AZ 628 is summarized below:
| Compound | Effect on ABCG2 ATPase Activity | Notes | Citation |
| AZ 628 | Stimulates | Concentration-dependent stimulation, maximum 4.3-fold stimulation. | nih.govdp.tech |
| AZ 628 | Stimulates | Higher stimulation level than M3814. | nih.gov |
| Topotecan | Stimulates | Known ABCG2 ATPase stimulator, showed weaker activation than AZ 628. | nih.gov |
Molecular docking and dynamics simulations further support that AZ 628 binds to the same site as ABCG2 substrate drugs, suggesting a competitive interaction that affects efflux. nih.govnih.gov
Mechanisms of Resistance to Az 628 and Strategies for Overcoming Resistance
Acquired Resistance Mechanisms
Acquired resistance to AZ 628 has been observed in previously sensitive cell lines following prolonged exposure to the inhibitor mdpi.comnih.govaacrjournals.org. This resistance is characterized by a reduced sensitivity to AZ 628, often requiring significantly higher concentrations of the drug to achieve the same inhibitory effect as in parental cell lines nih.govselleckchem.comtargetmol.com.
One significant mechanism of acquired resistance to AZ 628 involves elevated levels of CRAF protein chemicalbook.comresearchgate.netnih.govselleckchem.comnih.gov. Studies in human melanoma cell lines harboring the BRAFV600E mutation, which are initially highly sensitive to AZ 628, have shown that resistant clones exhibit increased CRAF protein expression researchgate.netnih.govselleckchem.com. This elevated CRAF is associated with a switch in dependency from BRAF to CRAF in these resistant cells nih.govnih.gov. The increase in CRAF protein levels in AZ 628-resistant cells does not appear to be due to gene amplification or increased gene transcription, suggesting post-transcriptional mechanisms may be involved researchgate.net.
Acquired resistance to AZ 628 is frequently linked to the sustained activation of the downstream effector ERK1/2 apexbt.comchemicalbook.comresearchgate.netnih.govselleckchem.com. While AZ 628 effectively suppresses phospho-ERK1/2 levels in sensitive parental cell lines, resistant clones maintain elevated basal levels of activated ERK1/2 despite the presence of the inhibitor chemicalbook.comnih.govselleckchem.com. This sustained ERK activation is mediated by MEK, the upstream activator of ERK1/2 apexbt.comchemicalbook.comnih.gov. The continued activity of the MEK-ERK pathway allows resistant cells to maintain proliferation and survival despite BRAF inhibition apexbt.comchemicalbook.comnih.gov.
Prolonged exposure to AZ 628 can lead to distinct altered molecular signatures in resistant cell lines compared to parental lines or those resistant to other RAF inhibitors like dabrafenib (B601069) mdpi.comresearchgate.netdntb.gov.ua. These altered signatures include differences in cell cycle regulation and the propensity for cell death mdpi.comresearchgate.net. For instance, some AZ 628-resistant cell lines, particularly A375 cells, exhibit reduced levels of signaling kinases such as BRAF1, CRAF, and ERKs, as well as decreased expression of cell cycle regulatory proteins like pRb, pCDC25C, cyclin D1, and cyclin A2, suggesting a slow-cycling phenotype mdpi.com.
Interestingly, some AZ 628-resistant cell lines, such as A375 cells, can develop a slow-cycling, senescent-like phenotype mdpi.comresearchgate.netunivr.it. This phenotype is associated with a high susceptibility to ferroptosis, a form of regulated cell death driven by iron accumulation and lipid peroxidation mdpi.comresearchgate.netmdpi.com. While dabrafenib-resistant cells may maintain high proliferative activity, AZ 628-resistant cells can exhibit characteristics of senescence, including altered cell cycle regulation and increased vulnerability to ferroptosis mdpi.comresearchgate.net.
Primary Insensitivity to AZ 628
Primary insensitivity to AZ 628 occurs when tumor cells are inherently resistant to the inhibitor prior to treatment nih.govtocris.com. This phenomenon has been observed in a subset of BRAF mutant tumor cell lines that exhibit primary insensitivity despite harboring the activating BRAFV600E mutation, which typically confers sensitivity to AZ 628 nih.gov. Elevated CRAF protein levels have also been implicated in contributing to primary insensitivity to RAF inhibition in some BRAF mutant cell lines nih.govnih.gov. In these insensitive cell lines, AZ 628 may fail to suppress p-ERK1/2 activity, indicating that activated ERK1/2 signaling is uncoupled from BRAF inhibition nih.govselleckchem.com.
Therapeutic Strategies to Overcome Resistance
Several strategies are being explored to overcome resistance to AZ 628 and other RAF inhibitors. Targeting the mechanisms that allow resistant cells to maintain MAPK pathway activity is a key approach. Given the role of elevated CRAF in acquired resistance, inhibitors that can overcome CRAF dependency are of interest nih.govnih.gov. For example, the HSP90 inhibitor geldanamycin (B1684428) has shown efficacy in AZ 628-resistant cells by promoting the degradation of CRAF nih.govnih.gov.
Another strategy involves targeting the sustained ERK activation observed in resistant cells. Since ERK activation is mediated by MEK, combining RAF inhibitors with MEK inhibitors is a rational approach to block the pathway at multiple points apexbt.comchemicalbook.comnih.gov.
Furthermore, the distinct molecular signatures and vulnerabilities of resistant cells can inform therapeutic strategies. For instance, the susceptibility of some AZ 628-resistant cells to ferroptosis suggests that inducing ferroptosis could be a viable approach to target these cells mdpi.comresearchgate.net. Studies have also investigated the potential of repurposing other drugs, such as antiretroviral drugs like doravirine (B607182) and cabotegravir (B606451), which have shown effects on cell viability and colony formation in RAF-inhibitor-resistant melanoma cells mdpi.comresearchgate.netunivr.it. Doravirine, for example, was found to reactivate apoptosis and reduce growth in highly proliferative resistant cells mdpi.com.
AZ 628 has also been shown to reverse multidrug resistance (MDR) mediated by the ATP-Binding Cassette Transporter G2 (ABCG2) in vitro nih.govnih.govresearchgate.net. This suggests that AZ 628, in combination with ABCG2 substrate drugs, could be a strategy to overcome ABCG2-mediated MDR in cancers nih.govnih.gov.
HSP90 Inhibitors (e.g., Geldanamycin) and CRAF Degradation
Targeting the elevated CRAF protein levels observed in AZ 628 resistance presents a potential therapeutic avenue. Heat shock protein 90 (HSP90) inhibitors have emerged as a strategy to induce the degradation of client proteins, including CRAF. nih.gov Research has shown that AZ 628-resistant cell lines with elevated CRAF levels demonstrate sensitivity to the HSP90 inhibitor geldanamycin. nih.gov Geldanamycin effectively promotes the degradation of CRAF, thereby offering a mechanism to overcome resistance mediated by CRAF overexpression. nih.gov Studies confirm that the proliferation and survival of AZ 628-resistant clones are dependent on CRAF. nih.gov Down-regulating CRAF in these resistant cells leads to reduced p-ERK1/2 levels and a significant decrease in cell proliferation. nih.gov
Combination Therapy Approaches
Combination therapy approaches are being explored to enhance the effectiveness of AZ 628 and circumvent resistance mechanisms by simultaneously targeting multiple pathways or vulnerabilities that emerge during treatment. mdpi.com
Combination with MEK Inhibitors (e.g., AZD6244)
Combining AZ 628 with inhibitors of MEK, a downstream kinase in the MAPK pathway, has shown synergistic effects in preclinical models. Combined treatment with AZD6244 (a MEK inhibitor) and AZ 628 resulted in a profound, synergistic inhibition of cell proliferation in BRAF-mutated melanoma and colorectal cancer cell lines. aacrjournals.orgnih.gov This combination effectively suppressed proliferation even in cell lines that had developed resistance to single-agent RAF or MEK inhibition through mechanisms such as KRAS mutation or NF1 loss of function. aacrjournals.org The synergistic activity of the AZ 628 and MEK inhibitor combination is hypothesized to stem from AZ 628's ability to inhibit both BRAF and CRAF, in contrast to some other RAF inhibitors that lose potency against CRAF at physiological ATP concentrations. aacrjournals.orgnih.gov The combination of AZ 628 and AZD6244 led to significantly increased cytotoxicity and induced apoptosis compared to treatment with either agent alone. aacrjournals.org Furthermore, the combination of AZD6244 and AZ 628 more potently decreased ERK phosphorylation in both parental and resistant cell lines and enhanced the apoptotic response in resistant COLO201 cells. nih.gov In non-V600 BRAF mutant lung cancer cells, the combination of AZ 628 and Trametinib (another MEK inhibitor) demonstrated superior MEK-inhibitory and pro-apoptotic effects, as well as greater inhibition of cell growth, compared to the combination of Dabrafenib (a type I RAF inhibitor) and Trametinib. nih.govresearchgate.net
Combination with STAT3 Inhibitors (e.g., BP-1-102) in KRAS-Mutant Cancers
In KRAS-mutant cancers, where inhibiting the downstream pathways of KRAS is a therapeutic strategy, combining RAF and STAT3 inhibitors has shown promise. aging-us.comresearchgate.netnih.gov The combination of AZ 628 and the STAT3 inhibitor BP-1-102 has been investigated as a strategy for treating KRAS-mutant lung cancer. aging-us.comresearchgate.netnih.govresearchgate.netlarvol.com This combination demonstrated strongly synergistic effects on the viability of various KRAS-mutant lung cancer cell lines, including H838, H292, and H441. aging-us.comnih.govresearchgate.netaging-us.com The synergistic interaction was quantified using Combination Index (CI) values, with CI values below 0.7 indicating synergism. researchgate.netaging-us.com The combination significantly enhanced the inhibition of cell proliferation in vitro and tumor growth in vivo by promoting apoptosis compared to single-agent treatment. aging-us.comnih.govresearchgate.net Mechanistically, the combination of AZ 628 and BP-1-102 markedly abrogated the activation of the MEK/ERK signaling pathway in KRAS-mutant lung cancer cells. aging-us.comresearchgate.netnih.govresearchgate.netlarvol.com KRAS-mutant lung cancer cells exhibited greater sensitivity to the combination therapy than to either AZ 628 or BP-1-102 alone. aging-us.comresearchgate.net
Table 1: Synergistic Effects of AZ 628 and BP-1-102 Combination in KRAS-Mutant Lung Cancer Cell Lines researchgate.netaging-us.com
| Cell Line | KRAS Mutation | Combination Index (CI) Range | Interpretation |
| H838 | G12D | < 0.7 | Strongly Synergistic |
| H292 | G12S | < 0.7 | Strongly Synergistic |
| H441 | G12V | < 0.7 | Strongly Synergistic |
CI < 0.7: Synergism; CI = 0.7-0.9: Moderate Synergism; CI = 0.90-1.10: Nearly Additive; CI > 1.10: Antagonism.
Combination with Antiretrovirals (e.g., Cabotegravir or Doravirine)
Interestingly, antiretroviral drugs have shown potential in overcoming resistance to RAF inhibitors in melanoma. Studies investigating the impact of the antiretroviral drugs doravirine and cabotegravir on melanoma cell lines resistant to RAF inhibitors, including AZ 628, have been conducted. mdpi.comdntb.gov.ua Both doravirine and cabotegravir were found to reduce cell viability and colony formation in these resistant cell lines. mdpi.com Doravirine was particularly effective in restoring apoptosis and reducing the growth of highly proliferative resistant cells by increasing the expression of tumor-suppressor proteins p16Ink4a and p27Kip1. mdpi.comdntb.gov.uaresearchgate.net Both doravirine and cabotegravir also elevated P27Kip1 expression in AZ 628-resistant cell lines (A375AR and FO-1AR). mdpi.com These findings suggest that antiretroviral drugs can influence apoptosis and cell proliferation in RAF-inhibitor-resistant melanoma cells, indicating their potential as a strategy to overcome drug resistance. mdpi.comdntb.gov.ua Cabotegravir is an integrase strand transfer inhibitor used for HIV prevention and treatment. drugs.com
Table 2: Effect of Antiretrovirals on AZ 628-Resistant Melanoma Cell Lines mdpi.com
| Cell Line (AZ 628 Resistant) | Treatment | Effect on Cell Viability & Colony Formation | Effect on P27Kip1 Expression | Effect on p16Ink4a Expression |
| A375AR | Doravirine | Reduced | Elevated | Increased |
| FO-1AR | Doravirine | Reduced | Elevated | Increased |
| A375AR | Cabotegravir | Reduced | Elevated | Not specified |
| FO-1AR | Cabotegavir | Reduced | Elevated | Not specified |
Research Methodologies and Experimental Models in Az 628 Studies
Cell-Based Assays
Cell-based assays are fundamental to evaluating the cellular response to AZ 628 treatment. These assays provide insights into how the compound affects cell viability, proliferation, cell cycle progression, apoptosis, and key signaling pathways.
Cell Viability and Proliferation Assays (e.g., DAPI Fluorometric Assay, CellTiter-Glo Assay, Syto60)
Cell viability and proliferation assays are widely used to measure the number of living cells and assess the rate of cell division following AZ 628 treatment. Several methods are employed for this purpose.
The DAPI fluorometric assay is utilized to assess cell viability by quantifying DNA content. For instance, this method was used to measure the viability of A375 and FO-1 cell lines after treatment with AZ 628 for 72 hours. nih.gov In parental A375 and FO-1 cells, treatment with AZ 628 at 10 nM reduced cell viability to 48.8% and 46.7%, respectively, compared to untreated controls. nih.gov At a higher concentration of 50 nM, viability further decreased to 32.3% in A375 and 25.7% in FO-1 cells. nih.gov In contrast, AZ628-resistant A375AR and FO-1AR cell lines showed significantly higher viability rates when treated with AZ 628 at similar concentrations. nih.gov
The Cell Counting Kit-8 (CCK-8) assay, a variant of the MTT assay, has also been employed to detect the cytotoxic effects of AZ 628 on lung cancer cells. aging-us.com This assay measures cell viability after incubation with different concentrations of AZ 628 for 72 hours. aging-us.com
Another fluorometric method involves the use of Syto60, a fluorescent nucleic acid stain, to quantify cell viability. selleckchem.com This assay was performed on M14 cells expressing the V600E BRAF mutation. selleckchem.com Cells were seeded in multi-well plates and treated with various concentrations of AZ 628 (0.01-10 μM). selleckchem.com After 72 hours, cells were fixed and stained with Syto60, and fluorescent signal intensity was quantified. selleckchem.commedchemexpress.com High-throughput cell growth/viability assays using this method have been performed. selleckchem.com
MTT assays have also been used to assess the cytotoxicity of free AZ 628 and AZ 628-loaded nanoparticles in breast cancer cell lines like MCF-7 and 4T1 after 48 hours of incubation. researchgate.net
These assays collectively demonstrate that AZ 628 inhibits the growth and reduces the viability of various cancer cell lines, particularly those harboring the B-RafV600E mutation or NRAS mutations. selleckchem.comselleckchem.commedchemexpress.comcellagentech.comglpbio.com
Here is a summary of some cell viability data:
| Cell Line | Mutation | Assay Method | AZ 628 Concentration | Viability (% of Control) | Reference |
| A375 Parental | BRAF V600E | DAPI | 10 nM | 48.8 | nih.gov |
| A375 Parental | BRAF V600E | DAPI | 50 nM | 32.3 | nih.gov |
| FO-1 Parental | BRAF V600E | DAPI | 10 nM | 46.7 | nih.gov |
| FO-1 Parental | BRAF V600E | DAPI | 50 nM | 25.7 | nih.gov |
| A375AR (Resistant) | BRAF V600E | DAPI | 10 nM | 94.8 | nih.gov |
| FO-1AR (Resistant) | BRAF V600E | DAPI | 10 nM | 99.6 | nih.gov |
| M14 Parental | BRAF V600E | Syto60 | ~0.1 μM (IC50) | 50 | selleckchem.com |
| M14 Resistant | BRAF V600E | Syto60 | ~10 μM (IC50) | 50 | selleckchem.com |
| MCF-7 | Not specified | MTT | Various | Measured after 48h | researchgate.net |
| 4T1 | Not specified | MTT | Various | Measured after 48h | researchgate.net |
Clonogenic Assays
Clonogenic assays are used to evaluate the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and proliferation potential after treatment. This assay assesses anchorage-independent growth, a hallmark of cellular transformation. reactionbiology.com Cells are grown in a semi-solid medium like soft agar, allowing them to form colonies independently of a solid surface. reactionbiology.com
Clonogenic assays have been performed to evaluate the effect of AZ 628, both alone and in combination with other agents, on the growth of KRAS-mutant lung cancer cells. aging-us.comaging-us.com For example, in KRAS(G12D) H838 cells, the combination of AZ 628 (2 μM) and BP-1-102 (10 μM) showed a more enhanced inhibition of cell growth compared to either agent alone. aging-us.com Similar enhanced inhibitory effects were observed in KRAS(G12V) H441 and KRAS(G12S) H292 cells. aging-us.com Clonogenic assays were also used to assess the growth of KRAS(WT) H838, H661, and H1650 cells under similar treatment conditions. aging-us.com
These assays indicate that AZ 628 can inhibit the clonogenic potential of cancer cells, and its efficacy can be enhanced in combination with other inhibitors, particularly in specific genetic contexts like KRAS mutations. aging-us.comaging-us.com
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a powerful technique used to analyze various cellular characteristics, including DNA content for cell cycle distribution and the detection of apoptotic cells.
AZ 628 has been shown to induce cell cycle arrest and apoptosis in colon and melanoma cell lines harboring the B-RafV600E mutation. selleckchem.comcellagentech.comglpbio.comrndsystems.com Flow cytometry is used to quantify the percentage of cells in different phases of the cell cycle (G1, S, G2/M) and to identify the sub-G1 peak, which represents the population of cells undergoing apoptosis due to fragmented DNA. nih.govplos.org
Studies have utilized flow cytometry to reveal apoptotic behavior induced by treatments. uio.no For instance, analysis of cellular DNA content histograms obtained by flow cytometry can quantify the percentage of cells in the sub-G1 phase, indicative of apoptosis. nih.gov Flow cytometry has also been used to characterize colorectal cancer persister cell models established using AZ 628. researchgate.net
By analyzing cell cycle profiles and apoptotic markers, flow cytometry studies provide crucial data on how AZ 628 influences cell fate decisions, pushing cancer cells towards cell cycle arrest and programmed cell death. selleckchem.comcellagentech.comglpbio.comrndsystems.com
Immunoblotting for Signaling Pathway Analysis (e.g., p-ERK1/2, ERK, p-MEK, MEK, BIM, BRAF, CRAF)
Immunoblotting, also known as Western blotting, is a technique used to detect and quantify specific proteins in cell lysates. This method is essential for analyzing the impact of AZ 628 on key proteins involved in cellular signaling pathways, particularly the RAS-RAF-MEK-ERK cascade.
Studies have extensively used immunoblotting to examine the phosphorylation status and expression levels of proteins like p-ERK1/2, total ERK, p-MEK, total MEK, BIM, BRAF, and CRAF following AZ 628 treatment. selleckchem.comnih.govresearchgate.netselleck.co.jpresearchgate.net
Effective suppression of p-ERK1/2 levels has been observed in parental M14 cells following treatment with increasing concentrations of AZ 628. selleckchem.com However, in AZ628-resistant M14 cells, AZ 628 fails to suppress ERK activation. selleckchem.com Elevated CRAF expression has been identified as a potential mechanism of acquired resistance to AZ 628, leading to sustained activation of ERK1/2. selleckchem.comglpbio.com Immunoblotting confirmed that AZ628-resistant clones express elevated levels of CRAF. selleckchem.comglpbio.com
Immunoblotting has also shown that AZ 628 treatment efficiently attenuates ERK activation in NRAS mutant melanoma cells. selleckchem.com In HEK293T cells co-expressing WT BRAF and CRAF, AZ 628 increased p-ERK only at lower concentrations and inhibited it at higher concentrations, showing less paradoxical activation compared to Dabrafenib (B601069). nih.gov AZ 628 more potently suppresses impaired-kinase BRAF-induced ERK activation than Dabrafenib and inhibits ERK more effectively in BRAF mutant cells, independent of mutation type. nih.gov
Cleaved PARP, a marker of apoptosis, has also been assessed by immunoblotting to determine the pro-apoptotic effects of AZ 628, both alone and in combination with other inhibitors. aging-us.com
These immunoblotting studies provide critical molecular evidence for how AZ 628 modulates the activity of the MAPK pathway and how alterations in key proteins like CRAF can contribute to acquired resistance. selleckchem.comglpbio.comnih.gov
Here is a summary of some immunoblotting findings:
| Protein Analyzed | Cell Line | Treatment | Observation | Reference |
| p-ERK1/2 | M14 Parental | AZ 628 (increasing conc.) | Effective suppression | selleckchem.com |
| p-ERK1/2 | M14 Resistant | AZ 628 | Failure to suppress | selleckchem.com |
| CRAF | M14 Resistant | - | Elevated expression | selleckchem.comglpbio.com |
| ERK | NRAS mutant melanoma | AZ 628 | Efficient attenuation of activation | selleckchem.com |
| p-ERK | HEK293T (WT BRAF/CRAF) | AZ 628 (low conc.) | Increased | nih.gov |
| p-ERK | HEK293T (WT BRAF/CRAF) | AZ 628 (high conc.) | Inhibited | nih.gov |
| p-ERK1/2 | H1666 (BRAF mutant) | AZ 628 | Inhibition (more effective than Dabrafenib) | nih.gov |
| Cleaved PARP | KRAS mutant lung cancer cells | AZ 628 +/- BP-1-102 | Increased levels, significantly induced by combination | aging-us.com |
Intracellular Accumulation Assays for Drug Efflux Studies
Intracellular accumulation assays are used to measure the concentration of a drug inside cells, providing insights into drug uptake and efflux mechanisms mediated by transporters like ABCG2.
Studies have shown that AZ 628 can increase the intracellular accumulation of ABCG2-substrate anticancer drugs. nih.govresearchgate.netnih.gov This effect is attributed to the inhibition of the efflux function of ABCG2. nih.govresearchgate.netnih.gov For example, 3 μM of AZ 628 significantly inhibited the efflux function of ABCG2 in H460/MX20 and S1-M1-80 cells, leading to increased intracellular accumulation of [³H]-mitoxantrone. nih.govresearchgate.net
These assays are crucial for understanding how AZ 628 can reverse multidrug resistance mediated by efflux transporters, suggesting its potential use in combination chemotherapy to enhance the intracellular concentration and efficacy of other anticancer agents. nih.govresearchgate.netnih.gov
ATPase Activity Assays for Transporter Function
ATPase activity assays measure the rate of ATP hydrolysis by transporter proteins, which provides the energy for substrate transport across cell membranes. Altered ATPase activity can indicate whether a compound interacts with the transporter and affects its function.
The transportation function of ABCG2 relies on the energy from ATP catalyzed by ABCG2-associated ATPase. nih.govresearchgate.net Studies have shown that AZ 628 stimulates the ABCG2 ATPase activity in a concentration-dependent manner. nih.govresearchgate.netnih.gov This stimulation suggests that AZ 628 may compete with substrate anticancer drugs for binding pockets on ABCG2. nih.govresearchgate.net
Measuring the vanadate-sensitive ATPase activity is a common method to assess the function of ABC transporters. researchgate.net The stimulation of ABCG2 ATPase activity by AZ 628, as demonstrated by these assays, provides mechanistic evidence for its ability to interfere with ABCG2-mediated drug efflux and reverse multidrug resistance. nih.govresearchgate.netnih.gov
Here is a summary of findings related to ABCG2 transporter function:
High-Throughput Cell Growth/Viability Assays
High-throughput cell growth and viability assays are fundamental tools in screening and characterizing the effects of compounds like AZ 628 on cancer cell proliferation and survival. Methods such as Syto60 and CellTiter-glo are commonly employed for quantifying viable cells after treatment. For instance, cell viability has been quantified by Syto60 after 72 hours of AZ 628 treatment in various cell lines, including HCT-116 and HKe-3 wikipedia.orgsci-hub.sepharmakb.comnih.gov. Relative cell viability is typically normalized to vehicle-treated control cells sci-hub.sepharmakb.comnih.gov. CellTiter-glo data has also been used to generate GI50 values to assess the sensitivity of cell lines to AZ 628 researchgate.net. These assays allow for the rapid assessment of AZ 628's impact across different cell lines and concentrations, providing data on its potency and efficacy in inhibiting cell growth researchgate.netharvard.eduwikipedia.orgwikipedia.orgebiohippo.com.
Gene Expression Analysis (e.g., RT-qPCR)
Gene expression analysis techniques, such as quantitative reverse transcription PCR (RT-qPCR) and Western blotting, are utilized to investigate the molecular changes induced by AZ 628 treatment. Western blotting is commonly performed to determine protein expression levels nih.govnih.gov. This technique has been used to assess the levels of key signaling proteins like phospho-ERK1/2 and total ERK1/2 in response to AZ 628 treatment nih.govharvard.eduwikipedia.orgmims.comprobes-drugs.orgwikiwand.com. Changes in the expression of proteins involved in drug resistance, such as ABCG2, have also been monitored using Western blotting nih.govnih.govnih.gov. RT-qPCR analysis has been employed to examine mRNA levels of genes like CRAF, providing insights into transcriptional regulation in the context of AZ 628 resistance harvard.edu. These methods help elucidate the downstream effects of AZ 628 and identify potential mechanisms of action or resistance.
In Vitro Models
A wide array of in vitro models, primarily human cancer cell lines, have been instrumental in studying AZ 628.
Human Cancer Cell Lines
Numerous human cancer cell lines have been used to investigate the effects of AZ 628. These lines represent various cancer types, including melanoma, colorectal cancer, and lung cancer, and often harbor specific genetic mutations relevant to the RAF-MEK-ERK signaling pathway. Examples of widely used melanoma cell lines include A375 and M14, which often carry the BRAF V600E mutation and exhibit sensitivity to RAF inhibitors like AZ 628 harvard.eduwikipedia.orgwikipedia.orgprobes-drugs.orgnih.govwikipedia.orgwikipedia.orgwikipedia.orgciteab.comfishersci.cawikidata.orglarvol.comresearchgate.net. Colorectal cancer cell lines such as HCT116, SW620, Colo205, and RKO have also been studied, some of which possess K-RAS or BRAF mutations wikipedia.orgsci-hub.sepharmakb.comnih.govresearchgate.netnih.govwikipedia.orgtu-dresden.de. Lung cancer cell lines like H460, H838, H292, H441, H661, and H1650 have been utilized to assess AZ 628 activity in different genetic contexts nih.govmims.com. Other cell lines, including S1, A2058, Sw1417, Wm1552C, and 293T, have also contributed to understanding AZ 628's effects and resistance mechanisms harvard.eduebiohippo.comnih.govnih.govwikipedia.orgmims.com. The diverse genetic backgrounds of these cell lines allow researchers to correlate sensitivity to AZ 628 with specific molecular alterations harvard.eduwikipedia.orgprobes-drugs.orgwikipedia.orglarvol.com.
Drug-Resistant Cell Line Generation and Characterization
To understand mechanisms of acquired resistance to AZ 628, drug-resistant cell lines have been generated and characterized. This typically involves exposing parental cell lines to increasing concentrations of AZ 628 over an extended period harvard.eduwikipedia.org. For instance, M14 melanoma cells, sensitive to AZ 628, were used to derive resistant clones by continuous exposure to the inhibitor harvard.eduwikipedia.orgprobes-drugs.orgfishersci.caresearchgate.netwikipedia.org. Characterization of these resistant lines often reveals significantly increased IC50 values for AZ 628 compared to the parental cells harvard.eduwikipedia.orgprobes-drugs.org. Molecular characterization has identified elevated CRAF protein levels as a potential mechanism of acquired resistance in M14-derived resistant clones harvard.eduwikipedia.orgprobes-drugs.orgnih.govfishersci.cawikipedia.org. Similarly, drug-selected resistant lines like H460/MX20 and S1-M1-80, which overexpress ABCG2, have been used to study the ability of AZ 628 to reverse multidrug resistance nih.govnih.gov. Studies have also characterized AZD6244-resistant cell lines (e.g., COLO201-AR and COLO206F-AR) that show cross-resistance to AZ 628, linking BRAF gene amplification to resistance guidetopharmacology.org.
Transfected Cell Models
Transfected cell models are employed to dissect the roles of specific genes or proteins in mediating the effects of AZ 628 or the development of resistance. For example, human embryonic kidney HEK293 cells have been transfected to overexpress ABC transporters like ABCB1 and ABCG2, allowing researchers to investigate if AZ 628 can modulate transporter-mediated drug resistance nih.gov. HEK293T cells have been transiently transfected with various recombinant BRAF expression vectors, sometimes in combination with CRAF, to study the impact of different BRAF mutations and CRAF co-expression on ERK activity in the presence of AZ 628 mims.comwikiwand.com. Additionally, M14 cells expressing exogenous CRAF have been used to demonstrate how elevated CRAF can confer reduced sensitivity to AZ 628 harvard.edu.
In Vivo Models
Preclinical evaluation of AZ 628 has included in vivo studies, such as xenograft models. These studies have shown robust tumor growth inhibition wikipedia.org. However, detailed information regarding the specific methodologies and characteristics of the in vivo models used is limited in the available sources.
Xenograft Mouse Models
Xenograft mouse models, which involve transplanting human cancer cells or tissues into immunocompromised mice, are commonly used to study tumor growth and evaluate the efficacy of potential cancer therapies mdpi.com. AZ 628 has been investigated in several xenograft models to assess its impact on tumor development.
In a study evaluating combination therapy for KRAS-mutant lung cancer, a xenograft mouse model was established using KRAS(G12V) H441 cells. The results showed that while treatment with AZ-628 alone did not significantly differ from the control group in terms of tumor volume and weight, the combination of AZ628 and a STAT3 inhibitor (BP-1-102) significantly enhanced the inhibition of tumor growth in vivo compared to single agents aging-us.com. This finding was consistent with observations from in vitro studies and suggested a synergistic interaction between the two compounds in KRAS-mutant lung cancer cells aging-us.com.
Another study investigated the potential of ferroptosis inducers in colorectal cancer persister cells, which included models tolerant to AZ628. This involved establishing AZ628-tolerant persister cell models in colorectal cancer cell lines (HCT116 and SW620) and evaluating the effect of subsequent treatments in a xenograft mouse model to assess the inhibition of tumor regrowth researchgate.net.
Furthermore, an orthotopic NSG mouse breast cancer model was used to evaluate the in vivo effects of combining a pan-RAF inhibitor (AZ628 or sorafenib) with a MEK inhibitor (selumetinib). The combination treatment resulted in significantly increased tumor growth inhibition in orthotopic xenografts of MDAMB231 cells compared to sorafenib (B1663141) treatment alone researchgate.net.
Based on the search results, a summary of findings from Xenograft Mouse Models in AZ 628 studies is presented below:
| Cancer Type | Cell Line/Model Used | Key Finding | Citation |
| KRAS-mutant Lung Cancer | KRAS(G12V) H441 xenograft model | Combination of AZ628 and STAT3 inhibitor (BP-1-102) significantly inhibited tumor growth in vivo, showing synergy. | aging-us.com |
| Colorectal Cancer | AZ628-tolerant persister cell model | Used to evaluate the inhibitory effect of RSL3 on tumor regrowth in a xenograft model. | researchgate.net |
| Breast Cancer | MDAMB231 orthotopic NSG mouse model | Combination of AZ628 and selumetinib (B1684332) (MEK inhibitor) significantly increased tumor growth inhibition compared to sorafenib alone. | researchgate.net |
Osteoarthritis Mouse Models
Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage destruction. Mouse models of OA are used to study disease pathogenesis and test potential therapeutic interventions. AZ 628 has been explored for its effects in OA models, particularly in relation to its role as an inhibitor of RIP3 kinase.
Studies have shown that this compound acts as a potent RIP3 inhibitor and can abolish RIP3-mediated OA pathogenesis in mouse models bmj.comx-mol.net. In a mouse model, adenoviral RIP3 overexpression accelerated cartilage disruption, while RIP3 depletion reduced OA pathogenesis induced by destabilisation of the medial meniscus (DMM) surgery bmj.comx-mol.net. This compound treatment was found to significantly reduce OA severity and cartilage damage in a mouse model nih.gov.
An in vivo study further demonstrated that this compound could inhibit chondrocyte breakdown and lower osteoclast formation and bone resorption. These effects contributed to slowing down subchondral bone changes induced by dynamic bone remodeling and ultimately reversing the progression of osteoarthritis in mice researchgate.net. This suggests that this compound could be a potential treatment for OA by inhibiting chondrocyte necroptosis and regulating osteoclast formation researchgate.net.
A summary of findings from Osteoarthritis Mouse Models in AZ 628 studies is presented below:
| Model Used | Key Finding | Citation |
| DMM-induced OA mouse model | This compound, as a RIP3 inhibitor, abolished RIP3-mediated OA pathogenesis. RIP3 overexpression accelerated cartilage disruption, while RIP3 depletion reduced OA pathogenesis. | bmj.comx-mol.net |
| Mouse model of OA | This compound treatment significantly reduced OA severity and cartilage damage. | nih.gov |
| In vivo OA mouse model study | This compound inhibited chondrocyte breakdown, lowered osteoclast formation and bone resorption, slowing subchondral bone changes and reversing OA progression. | researchgate.net |
Computational and Structural Biology Approaches
Computational and structural biology techniques provide valuable insights into the molecular interactions of compounds with their targets. These approaches include molecular docking, dynamics simulations, and the analysis of co-crystal structures.
Molecular Docking and Dynamics Simulation Analysis for Binding Sites
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein, allowing for the estimation of binding affinity and the identification of potential binding sites jscimedcentral.comajol.info. Molecular dynamics simulations are used to study the physical movements of atoms and molecules over time, providing information about the stability of the ligand-protein complex and conformational changes nih.govnih.gov.
In the context of AZ 628, molecular docking and dynamics simulation analyses have been employed to understand its interaction with the ATP-Binding Cassette Transporter G2 (ABCG2), a protein involved in multidrug resistance in cancer frontiersin.org. Studies found that this compound could interact with the binding site of ABCG2, with a predicted binding score of -12.4 kcal/mol frontiersin.org. Molecular docking simulation suggested that this compound binds to the same site as ABCG2 substrate drugs with a higher score frontiersin.org. Hydrogen bonds were predicted to form between the amide group of this compound and THR435 of ABCG2 frontiersin.org.
To further validate the docked poses and evaluate the stability of the binding, a 50 ns molecular dynamics simulation was performed on the top-scored this compound docked into the ABCG2 model frontiersin.org. The simulation showed that the protein backbone and the fluctuation of this compound reached relatively stable conformations after the initial few nanoseconds frontiersin.org.
A summary of findings from Molecular Docking and Dynamics Simulation Analysis for AZ 628 is presented below:
| Target Protein | Methodologies Used | Key Finding | Citation |
| ABCG2 | Molecular Docking, Molecular Dynamics | Predicted binding score of -12.4 kcal/mol with ABCG2 binding site. Suggested binding to the same site as substrate drugs with higher score. Predicted hydrogen bonds with THR435. | frontiersin.org |
| ABCG2 | Molecular Dynamics Simulation (50 ns) | Evaluated stability of the this compound-ABCG2 complex, showing stable conformations after initial simulation phase. | frontiersin.org |
Co-crystal Structure Analysis of Inhibitor-Kinase Complexes
Co-crystal structure analysis involves determining the three-dimensional structure of a protein in complex with a bound ligand using techniques like X-ray crystallography. This provides detailed information about the binding mode of the ligand and the conformational changes in the protein upon binding.
AZ 628 is known as a type II RAF kinase inhibitor researchgate.net. Co-crystal structures of BRAF, a key kinase in the MAPK pathway, in complex with AZ 628 and other type II inhibitors have been analyzed researchgate.netresearchgate.net. These structures have revealed that type II inhibitors like this compound stabilize a typical ON-state conformation of the kinase domain researchgate.net. Analysis of X-ray structures of BRAF bound to several type II inhibitors, including AZ628 (PDB ID: 4G9R), suggested the induction of intermediate αC-helix conformations researchgate.net. Another co-crystal structure analysis involving dimeric BRAF kinase bound to AZ628 (PDB ID: 4RZW) indicated that type II inhibitors stabilize the αC-helix of both BRAF protomers to the IN position nih.gov.
These structural studies contribute to understanding how AZ 628 interacts with RAF kinases at the molecular level and the conformational states it stabilizes, which is important for understanding its inhibitory mechanism.
A summary of findings from Co-crystal Structure Analysis of AZ 628 is presented below:
| Kinase/Complex | PDB ID (if specified) | Key Finding | Citation |
| BRAF with AZ 628 | 4G9R | Suggested induction of intermediate αC-helix conformations. | researchgate.net |
| BRAF with Type II Inhibitors (including this compound) | Not specified | Stabilize a typical ON-state conformation of the kinase domain. | researchgate.net |
| Dimeric BRAF kinase with AZ628 | 4RZW | Stabilize the αC-helix of both BRAF protomers to the IN position. | nih.gov |
Future Directions and Translational Research Potential
Development of Novel Combination Therapies
The clinical utility of targeted cancer therapies is often enhanced when used in combination, a strategy aimed at achieving synergistic effects and overcoming resistance. Research into AZ 628 has identified promising combination strategies, particularly for cancers with specific genetic profiles.
One notable preclinical study investigated the combination of AZ 628 with BP-1-102, a STAT3 inhibitor, for treating KRAS-mutant lung cancer. aging-us.com This combination demonstrated a strong synergistic interaction in KRAS-mutant lung cancer cells compared to either drug used alone. The study found that the dual inhibition of RAF and STAT3 pathways significantly enhanced the suppression of cell proliferation and tumor growth in vitro and in vivo by inducing apoptosis. aging-us.com This suggests that targeting parallel or downstream pathways can be an effective strategy to enhance the efficacy of RAF inhibition in KRAS-driven tumors. aging-us.comresearchgate.net
The rationale for this combination is rooted in the complex signaling networks within cancer cells. While AZ 628 targets the MAPK/ERK pathway, cancer cells can often develop resistance through the activation of alternative survival pathways, such as the STAT3 pathway. researchgate.net By simultaneously blocking both pathways, the combination of AZ 628 and BP-1-102 may prevent this compensatory signaling, leading to more profound and durable anti-tumor responses. aging-us.comresearchgate.net These findings provide a strong basis for the clinical evaluation of this combination in patients with KRAS-mutant lung cancer, a population with limited targeted therapy options. harvard.edu
Addressing Multidrug Resistance in Cancer Treatment
A major obstacle in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters. frontiersin.orgnih.gov These transporters function as efflux pumps, actively removing chemotherapeutic agents from cancer cells and reducing their efficacy. frontiersin.orgnih.gov Exciting research has revealed that AZ 628 can effectively reverse MDR mediated by the ABCG2 transporter, also known as the breast cancer resistance protein (BCRP). frontiersin.orgnih.gov
Studies have shown that AZ 628, at non-toxic concentrations, significantly sensitizes cancer cells overexpressing ABCG2 to its substrate drugs, such as mitoxantrone, SN-38 (the active metabolite of irinotecan), and topotecan (B1662842). frontiersin.orgresearchgate.net The mechanism behind this reversal involves AZ 628 directly inhibiting the efflux function of the ABCG2 pump, thereby increasing the intracellular accumulation of the anticancer drugs. frontiersin.orgnih.gov Further mechanistic studies, including docking and molecular dynamics simulations, suggest that AZ 628 binds to the same substrate-binding site on the ABCG2 transporter. frontiersin.orgnih.gov
This discovery positions AZ 628 as a potential chemosensitizer that could be used in combination with conventional chemotherapy to treat cancers that have developed ABCG2-mediated resistance. frontiersin.orgnih.gov
Table 1: Effect of AZ 628 on Reversing ABCG2-Mediated Multidrug Resistance
| Cell Line | Chemotherapeutic Agent | Effect of AZ 628 (3 µM) | Reference |
| H460/MX20 (ABCG2-overexpressing) | Mitoxantrone | Significantly decreased IC50 value | frontiersin.org |
| H460/MX20 (ABCG2-overexpressing) | SN-38 | Significantly decreased IC50 value | frontiersin.org |
| H460/MX20 (ABCG2-overexpressing) | Topotecan | Significantly decreased IC50 value | frontiersin.org |
| S1-M1-80 (ABCG2-overexpressing) | Mitoxantrone | Significantly decreased IC50 value | frontiersin.org |
| S1-M1-80 (ABCG2-overexpressing) | SN-38 | Significantly decreased IC50 value | frontiersin.org |
| S1-M1-80 (ABCG2-overexpressing) | Topotecan | Significantly decreased IC50 value | frontiersin.org |
Exploration in Non-Oncological Therapeutic Areas
The molecular targets of AZ 628, particularly kinases involved in inflammation and cell signaling, suggest its potential utility beyond cancer treatment. Preclinical studies have begun to explore its efficacy in inflammatory and degenerative diseases.
Osteoarthritis: A significant area of non-oncological research for AZ 628 is in the treatment of osteoarthritis (OA), a degenerative joint disease characterized by cartilage breakdown and subchondral bone remodeling. nih.govnih.gov A recent study demonstrated that AZ 628 could delay the progression of osteoarthritis in a mouse model. nih.gov The therapeutic effect appears to be multi-faceted. In vitro, AZ 628 was shown to alleviate chondrocyte inflammation and necroptosis (a form of programmed cell death) induced by the pro-inflammatory cytokine TNF-α. This was achieved by inhibiting the NF-κB signaling pathway and the activation of RIP3, a key mediator of necroptosis. nih.gov
Furthermore, AZ 628 was found to reduce the activity, proliferation, and differentiation of osteoclasts, the cells responsible for bone resorption. nih.gov By inhibiting osteoclast formation, AZ 628 can slow down the subchondral bone changes that contribute to OA pathology. nih.gov These findings suggest that AZ 628 could be a potential disease-modifying drug for osteoarthritis by simultaneously targeting cartilage degradation and abnormal bone remodeling. nih.gov
Vascular Remodeling: Vascular remodeling, a process involving changes in the structure of blood vessels, is a key component of various cardiovascular diseases. nih.govnih.gov While direct studies of AZ 628 in vascular remodeling are limited, its known inhibitory profile suggests potential relevance. AZ 628 is known to inhibit vascular endothelial growth factor receptor 2 (VEGFR2), a key kinase involved in angiogenesis (the formation of new blood vessels), which is a component of vascular remodeling. selleckchem.commedchemexpress.comrndsystems.com Pathological vascular remodeling often involves inflammation and abnormal proliferation of vascular smooth muscle cells. nih.gov Given AZ 628's demonstrated anti-inflammatory effects in the context of osteoarthritis, exploring its impact on inflammatory signaling within the vasculature is a logical next step. nih.gov
Identification of Biomarkers for AZ 628 Sensitivity and Resistance
For any targeted therapy, identifying biomarkers that predict patient response is crucial for its successful clinical implementation. Research has identified several potential genetic biomarkers for sensitivity and resistance to AZ 628.
High-throughput profiling of cancer cell lines has revealed a strong correlation between sensitivity to AZ 628 and the presence of mutations in the BRAF and NRAS genes. nih.gov Specifically, the BRAF V600E mutation, commonly found in melanoma, thyroid, and colorectal cancers, confers remarkable sensitivity to AZ 628. selleckchem.comnih.gov Mutations in NRAS were also found to be correlated with sensitivity. nih.gov Conversely, mutations in HRAS or KRAS were not present among the cell lines most sensitive to AZ 628 in this large-scale screen. nih.gov The sensitivity to AZ 628 is well-correlated with its ability to suppress the downstream signaling component, ERK. nih.gov
Mechanisms of acquired resistance have also been investigated. Studies using melanoma cell lines that developed resistance to AZ 628 after prolonged exposure found that elevated expression of CRAF (another Raf kinase) was a potential mechanism of resistance. selleckchem.com This increased CRAF expression resulted in the sustained activation of the downstream effectors MEK and ERK, even in the presence of the drug. selleckchem.com These findings underscore the importance of assessing the mutational status of BRAF and NRAS, as well as the expression levels of different Raf isoforms, to predict both initial response and the potential for acquired resistance to AZ 628.
Table 2: Genetic Correlates of AZ 628 Response
| Biomarker | Associated Response | Tumor Types | Reference |
| BRAF V600E Mutation | Sensitivity | Melanoma, Thyroid, Colorectal Cancer | selleckchem.comnih.gov |
| NRAS Mutation | Sensitivity | Various Cancers | nih.gov |
| Elevated CRAF Expression | Acquired Resistance | Melanoma (in preclinical models) | selleckchem.com |
Further Preclinical Validation and Translational Studies
While the existing preclinical data for AZ 628 is promising, extensive validation is required before it can be translated into clinical applications. case.eduamegroups.orgyoutube.com This involves rigorous testing in more sophisticated preclinical models that better recapitulate human disease. For its oncological applications, this includes studies in patient-derived xenograft (PDX) models, which involve implanting tumor tissue from a patient directly into an immunodeficient mouse. These models are known to better predict clinical outcomes than traditional cell line-derived xenografts. amegroups.org
Further preclinical work should also focus on optimizing combination therapies. case.edu This includes determining the optimal scheduling and sequencing of AZ 628 with other agents to maximize synergy and minimize toxicity. Pharmacokinetic and pharmacodynamic studies are essential to understand how the drug is absorbed, distributed, metabolized, and excreted, and to confirm that it effectively modulates its target in vivo. case.edu
For non-oncological indications like osteoarthritis, long-term studies in larger animal models are necessary to confirm efficacy and assess any potential long-term side effects. nih.gov The successful translation of AZ 628 from the laboratory to the clinic will depend on a carefully planned and executed series of these validation studies to build a strong evidence base for its safety and efficacy in specific patient populations. amegroups.orgyoutube.com
Repurposing of AZ 628
Drug repurposing, or finding new uses for existing investigational or approved drugs, is an efficient strategy for drug development. AZ 628, originally developed as a pan-Raf inhibitor for cancer, presents several opportunities for repurposing. selleckchem.commedchemexpress.com
The most evident repurposing opportunity lies in its application as an MDR reversal agent. frontiersin.orgnih.gov Instead of being used as a primary anticancer agent, it could be repurposed as an adjuvant to be co-administered with standard chemotherapies to overcome ABCG2-mediated resistance. This would be a paradigm shift from its role as a targeted inhibitor of the Raf pathway to a modulator of drug transport.
Furthermore, the discovery of its potent effects in a preclinical model of osteoarthritis opens up an entirely new therapeutic field in rheumatology and degenerative diseases. nih.gov Its dual action on inhibiting inflammation-driven cartilage destruction and pathological bone remodeling makes it an attractive candidate for a disease-modifying osteoarthritis drug (DMOAD), a class of drugs for which there is a significant unmet need. nih.govnih.gov The translation of this finding would require a dedicated development program focused on this new indication.
Q & A
Q. What are the primary molecular targets of AZ 628, and how do its inhibitory profiles inform experimental design?
AZ 628 is a pan-Raf inhibitor targeting BRAF, BRAFV600E, and c-Raf-1 with IC50 values of 105 nM, 34 nM, and 29 nM, respectively . It also inhibits VEGFR2, DDR2, Lyn, Flt1, and FMS, suggesting broad tyrosine kinase activity modulation. For experimental design, researchers should prioritize kinase selectivity assays (e.g., radiometric or fluorescence-based kinase profiling) to contextualize off-target effects. Dose-response curves should be validated in cell lines with BRAF mutations (e.g., colorectal or melanoma models) to isolate pathway-specific effects .
Q. How should researchers optimize AZ 628 dosing in vitro to avoid confounding results from off-target kinase inhibition?
Methodological guidance:
- Use IC50 values as a starting point for dose titration.
- Employ isoform-specific Raf inhibitors (e.g., vemurafenib for BRAFV600E) as controls to distinguish on-target vs. off-target effects.
- Pair AZ 628 with siRNA knockdown of Raf isoforms to confirm mechanism .
- Monitor downstream ERK1/2 phosphorylation via Western blot to verify pathway inhibition .
Q. What cell lines are most appropriate for studying AZ 628’s apoptotic effects, and what assays validate these outcomes?
AZ 628 induces apoptosis preferentially in BRAFV600E-mutant cell lines (e.g., HT-29 colon cancer or A375 melanoma). Recommended assays:
- Flow cytometry with Annexin V/PI staining for apoptosis quantification.
- Caspase-3/7 activity assays.
- Cell cycle analysis (e.g., propidium iodide staining) to confirm G1-phase arrest .
Advanced Research Questions
Q. How do resistance mechanisms to AZ 628 vary across cancer models, and what experimental strategies can dissect these pathways?
Resistance in BRAF-mutant models may arise from CRAF upregulation or RAS/MEK pathway reactivation . Methodological approaches:
Q. What experimental frameworks address contradictory data on AZ 628’s efficacy in RAS-mutant vs. BRAF-mutant contexts?
AZ 628 shows reduced efficacy in RAS-mutant cells due to paradoxical ERK activation. To resolve contradictions:
Q. How can researchers design combinatorial studies to enhance AZ 628’s anti-angiogenic effects via VEGFR2 inhibition?
AZ 628’s VEGFR2 inhibition (IC50 ~100 nM) suggests potential for anti-angiogenic synergy. Experimental strategies:
- Use endothelial tube formation assays with HUVECs to quantify angiogenesis suppression.
- Combine AZ 628 with VEGF-neutralizing antibodies in xenograft models.
- Measure microvessel density via CD31 immunohistochemistry in treated tumors .
Data Analysis & Interpretation
Q. What statistical approaches are critical for analyzing AZ 628’s dose-dependent effects on cell viability and kinase activity?
- Fit dose-response data to a sigmoidal curve (e.g., Hill equation) to calculate EC50 values.
- Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons of apoptosis rates.
- Apply pathway enrichment analysis (e.g., GSEA) to transcriptomic data from treated vs. resistant cells .
Q. How should researchers validate AZ 628’s target engagement in vivo, and what pharmacokinetic parameters require prioritization?
- Measure tumor Raf kinase activity ex vivo using immunoprecipitation kinase assays.
- Track plasma half-life, bioavailability, and brain penetration in murine models via LC-MS/MS.
- Corrogate AZ 628 exposure with phospho-MEK/ERK levels in tumor lysates .
Ethical & Reproducibility Considerations
Q. What steps ensure reproducibility of AZ 628 studies across labs, particularly regarding solvent stability and batch variability?
Q. How can researchers align AZ 628 studies with FAIR data principles (Findable, Accessible, Interoperable, Reusable)?
- Deposit raw data (e.g., flow cytometry files, Western blot images) in public repositories like Zenodo or Figshare.
- Use standardized metadata templates (e.g., MIAME for microarray data).
- Cite CAS registry (878739-06-1) and PubChem CID to enhance interoperability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
